Steric Hindrance and Axial Chirality: Structural Comparison with 4,4'- and 5,5'-Dichloro Analogs
The 3,3'-dichloro substitution pattern forces the bipyridine rings out of coplanarity, in stark contrast to the largely planar 4,4'- and 5,5'-dichloro isomers . X-ray crystallographic analysis of related 3,3'-disubstituted platinum(II) complexes confirms that the pyridine rings 'cannot attain the coplanar state owing to the steric bulkiness of the substituents in the 3,3′-positions' [1]. This steric clash introduces axial chirality (atropisomerism), a feature absent in the more symmetric 4,4'- and 5,5'-dichloro isomers, which can rotate freely around the central C-C bond.
| Evidence Dimension | Ligand Conformation and Chirality |
|---|---|
| Target Compound Data | Non-coplanar, twisted conformation; exhibits atropisomerism (axial chirality) |
| Comparator Or Baseline | 4,4'-dichloro-2,2'-bipyridine (planar, achiral) and 5,5'-dichloro-2,2'-bipyridine (planar, achiral) |
| Quantified Difference | Qualitative structural difference: non-coplanar vs. planar. |
| Conditions | Inferred from X-ray crystallography of analogous 3,3'-disubstituted platinum(II) complexes [1] and general structural principles . |
Why This Matters
For procurement, this non-planar, chiral topology is essential for applications requiring asymmetric induction or specific coordination geometries, which cannot be achieved with planar 4,4'- or 5,5'-dichloro isomers.
- [1] Yoo, J., Kim, J.-H., Do, Y., & Sohn, Y. S. (1997). PLATINUM(II) COMPLEXES OF 3,3'-DISUBSTITUTED-2,2'-BIPYRIDINES - SYNTHESIS, STRUCTURES, CYTOTOXIC EFFECT AND UNUSUAL SOLVOLYSIS IN DMSO. Inorganica Chimica Acta, 263(1-2), 53-60. View Source
